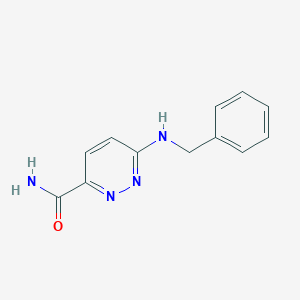
1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine
Vue d'ensemble
Description
1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine is a chemical compound with the CAS Number: 147539-23-9 . Its IUPAC name is tert-butyl 4- (6-chloro-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate . The molecular weight of this compound is 343.77 .
Molecular Structure Analysis
The InChI code for 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine is 1S/C13H18ClN5O4/c1-13(2,3)23-12(20)18-6-4-17(5-7-18)11-9(19(21)22)10(14)15-8-16-11/h8H,4-7H2,1-3H3 . This code provides a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
- Pyrimidines are used in the treatment of various types of cancer . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs used for treating leukemia .
- The methods of application typically involve oral administration of the drug, with dosage and frequency varying based on the specific drug and the patient’s condition .
- The outcomes of these treatments have been positive, with these drugs becoming well-established treatments for leukemia .
- Pyrimidines have been reported to have antimicrobial properties .
- The methods of application and experimental procedures would depend on the specific type of infection being treated .
- The outcomes of these treatments have been positive, with pyrimidines being effective against various types of microbial infections .
- Pyrimidines also have antifungal properties .
- The methods of application and experimental procedures would depend on the specific type of fungal infection being treated .
- The outcomes of these treatments have been positive, with pyrimidines being effective against various types of fungal infections .
- Pyrimidines have been reported to have antiparasitic properties .
- The methods of application and experimental procedures would depend on the specific type of parasitic infection being treated .
- The outcomes of these treatments have been positive, with pyrimidines being effective against various types of parasitic infections .
- Pyrimidines have been reported to have diuretic properties .
- The methods of application and experimental procedures would depend on the specific condition being treated .
- The outcomes of these treatments have been positive, with pyrimidines being effective as diuretics .
Anticancer
Antimicrobial
Antifungal
Antiparasitic
Diuretic
Antitumor
- Pyrimidines have been reported to have antifilarial properties .
- The methods of application and experimental procedures would depend on the specific type of filarial infection being treated .
- The outcomes of these treatments have been positive, with pyrimidines being effective against various types of filarial infections .
- Pyrimidines have been reported to inhibit DNA topoisomerase II .
- The methods of application and experimental procedures would depend on the specific context in which the inhibitors are used .
- The outcomes of these treatments have been positive, with pyrimidines being effective as DNA topoisomerase II inhibitors .
- Pyrimidines have been reported to have antitubercular properties .
- The methods of application and experimental procedures would depend on the specific type of tuberculosis being treated .
- The outcomes of these treatments have been positive, with pyrimidines being effective against tuberculosis .
- Pyrimidines have been reported to have antimalarial and anti-plasmodial properties .
- The methods of application and experimental procedures would depend on the specific type of malaria being treated .
- The outcomes of these treatments have been positive, with pyrimidines being effective against malaria .
- Pyrimidines have been reported to have anti-inflammatory and analgesic activities .
- The methods of application and experimental procedures would depend on the specific condition being treated .
- The outcomes of these treatments have been positive, with pyrimidines being effective as anti-inflammatory and analgesic agents .
Antifilarial
DNA Topoisomerase II Inhibitors
Antitubercular Agents
Antimalarial and Anti-plasmodial
Anti-inflammatory and Analgesic Activities
Anti-HIV
- Pyrimidines have been reported to have cardiovascular and antihypertensive properties .
- The methods of application and experimental procedures would depend on the specific condition being treated .
- The outcomes of these treatments have been positive, with pyrimidines being effective as cardiovascular agents and antihypertensives .
- Pyrimidines have been reported to have antiulcer properties .
- The methods of application and experimental procedures would depend on the specific type of ulcer being treated .
- The outcomes of these treatments have been positive, with pyrimidines being effective against ulcers .
- Pyrimidines have been reported to have properties that can help with hair disorders .
- The methods of application and experimental procedures would depend on the specific type of hair disorder being treated .
- The outcomes of these treatments have been positive, with pyrimidines being effective against various hair disorders .
- Pyrimidines have been reported to have properties that can antagonize calcium-sensing receptors .
- The methods of application and experimental procedures would depend on the specific context in which the antagonists are used .
- The outcomes of these treatments have been positive, with pyrimidines being effective as calcium-sensing receptor antagonists .
- Pyrimidines have been reported to inhibit DPP-IV .
- The methods of application and experimental procedures would depend on the specific context in which the inhibitors are used .
- The outcomes of these treatments have been positive, with pyrimidines being effective as DPP-IV inhibitors .
Cardiovascular Agents and Antihypertensive
Antiulcer Agents
Hair Disorders Activities
Calcium-Sensing Receptor Antagonists
DPP-IV Inhibitors
Antidiabetic
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing the compound’s dust or fumes, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN5O4/c1-13(2,3)23-12(20)18-6-4-17(5-7-18)11-9(19(21)22)10(14)15-8-16-11/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEVKGIBOLXNCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614407 | |
| Record name | tert-Butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine | |
CAS RN |
147539-23-9 | |
| Record name | tert-Butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

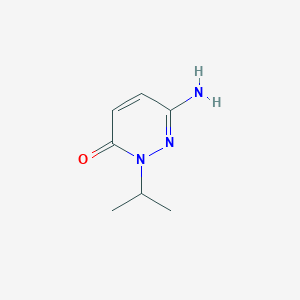

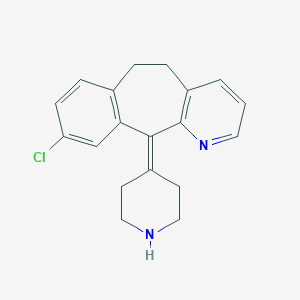
![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)
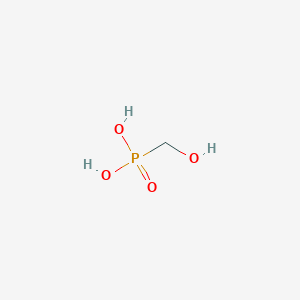


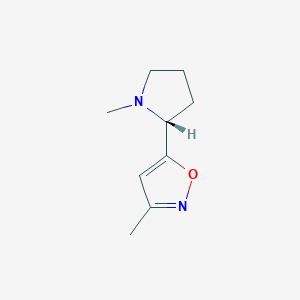

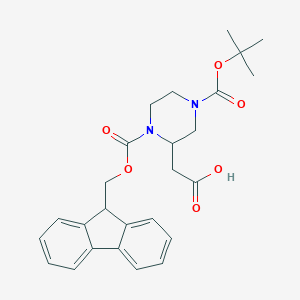


![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)
